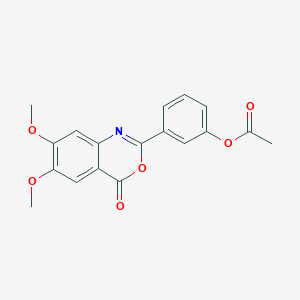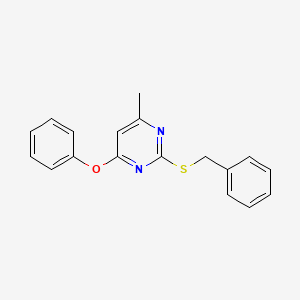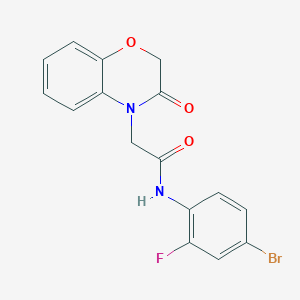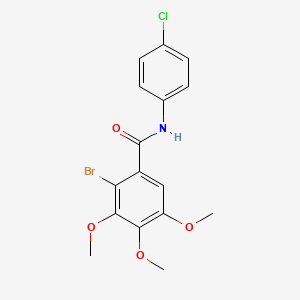![molecular formula C13H9N3O B5795827 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)
2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a heterocyclic compound that belongs to the class of triazoloisoindoles. It has attracted the attention of researchers due to its unique structural features and potential biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets such as DNA and enzymes. For example, it has been reported that 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and physiological effects:
Several studies have reported the biochemical and physiological effects of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. Moreover, 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize, making it a suitable candidate for further studies. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
Future research on 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole could focus on exploring its potential as a therapeutic agent for various diseases. For example, it could be studied for its potential as an anticancer drug or as an antimicrobial agent. Moreover, future research could focus on improving its solubility and bioavailability, which could increase its effectiveness in various applications. Additionally, further studies could be conducted to understand its mechanism of action and cellular targets, which could provide insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been reported in the literature. One of the most common methods involves the reaction of 2-aminobenzamide with furfural in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been extensively studied for its potential biological activities. Several studies have reported its antitumor, antimicrobial, and antifungal properties. It has also been shown to possess anti-inflammatory and analgesic activities. Moreover, 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been studied for its potential as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-5-10-9(4-1)8-16-13(10)14-12(15-16)11-6-3-7-17-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBZEMXENMQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)

![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)



![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)

